2-Propenoic acid, 3-(4-butylphenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-butylphenyl)- typically involves the reaction of 4-butylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(4-butylphenyl)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Undergoes electrophilic aromatic substitution due to the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products
Oxidation: 4-butylbenzoic acid
Reduction: 3-(4-butylphenyl)propanol
Substitution: 4-butyl-2-bromophenylpropenoic acid
Scientific Research Applications
2-Propenoic acid, 3-(4-butylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(4-butylphenyl)- is not fully understood, but it is believed to interact with various molecular targets and pathways. Its effects may be mediated through:
Molecular Targets: Enzymes, receptors, and other proteins involved in metabolic and signaling pathways.
Pathways: Inhibition or activation of specific biochemical pathways, leading to changes in cellular function and response.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Aminophenyl)-2-propenoic acid
- 3-(4-Methoxyphenyl)-2-propenoic acid
- 3-(4-Nitrophenyl)-2-propenoic acid
Uniqueness
2-Propenoic acid, 3-(4-butylphenyl)- is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(4-butylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h5-10H,2-4H2,1H3,(H,14,15) |
InChI Key |
PVGUERHYXQFQEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
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